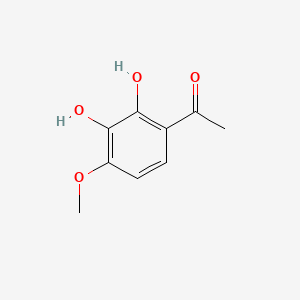

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

Descripción general

Descripción

El 4-Metil éter de gallacetofenona, también conocido como 2,3-dihidroxi-4-metoxiacetofenona, es un compuesto sintético con la fórmula química C9H10O4. Es principalmente conocido por sus propiedades neuroprotectoras y su potencial uso en el tratamiento de la enfermedad de Alzheimer. Se ha demostrado que este compuesto inhibe la agregación del péptido beta-amiloide y la formación de placas amiloides, que están asociadas con enfermedades neurodegenerativas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 4-Metil éter de gallacetofenona se puede sintetizar a través de varios métodos. Un enfoque común implica la acetilación del pirogalol utilizando cloruro de zinc y anhídrido acético . Otro método incluye la preparación de compuestos intermedios como la 7-metoxil-8-hidroxi flavanona y la cromona, que luego se convierten en 4-Metil éter de gallacetofenona .

Métodos de Producción Industrial

La producción industrial del 4-Metil éter de gallacetofenona típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial a menudo son propiedad exclusiva y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-Metil éter de gallacetofenona experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades para aplicaciones específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones del 4-Metil éter de gallacetofenona incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción pueden variar dependiendo del resultado deseado, pero las condiciones típicas incluyen temperatura controlada y niveles de pH.

Principales Productos Formados

Los principales productos formados a partir de las reacciones del 4-Metil éter de gallacetofenona dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir quinonas, mientras que las reacciones de reducción pueden producir derivados de alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Potential as a PDE4 Inhibitor

Recent studies have highlighted its potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are being researched for their role in treating inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). The synthesis of this compound has shown promising yields and scalability in production methods .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Biochemical Applications

Biochemical Pathway Studies

this compound serves as a useful tool in studying biochemical pathways involving phenolic compounds. Its structure allows researchers to investigate the metabolic pathways of similar compounds in plant systems, particularly in medicinal plants like Paeonia suffruticosa, where it is naturally occurring .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies to understand its effects on various biochemical reactions. Its inhibitory effects on specific enzymes can provide insights into designing drugs that target similar pathways .

Material Science

Synthesis of Functional Materials

In material science, this compound is explored for synthesizing functional materials such as polymers and coatings. Its chemical properties allow it to be integrated into polymer matrices to enhance the mechanical and thermal properties of the resultant materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antioxidant Activity | Health Sciences | Demonstrated significant free radical scavenging ability. |

| PDE4 Inhibition | Respiratory Diseases | Effective in reducing inflammation markers in preclinical models. |

| Antimicrobial Efficacy | Microbiology | Inhibitory effects on various bacterial strains were noted. |

| Biochemical Pathway Analysis | Plant Biochemistry | Provided insights into phenolic metabolism in medicinal plants. |

Mecanismo De Acción

El mecanismo de acción del 4-Metil éter de gallacetofenona involucra su capacidad de inhibir la agregación del péptido beta-amiloide y la formación de placas amiloides. Estas placas son depósitos de proteínas que conducen a la muerte de las neuronas y están asociadas con la enfermedad de Alzheimer. Además, el 4-Metil éter de gallacetofenona actúa como un agente neuroprotector al inhibir la liberación de glutamato o bloqueando los receptores de glutamato, evitando así la muerte de las células neuronales .

Comparación Con Compuestos Similares

El 4-Metil éter de gallacetofenona se puede comparar con otros compuestos similares, como:

Gallacetofenona: El derivado acetil del pirogalol, conocido por sus propiedades neuroprotectoras.

3,4-Dimetil éter de gallacetofenona: Un compuesto relacionado con propiedades químicas similares pero diferentes actividades biológicas.

El 4-Metil éter de gallacetofenona destaca por su combinación única de propiedades neuroprotectoras y antioxidantes, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas.

Actividad Biológica

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone, also known as Gallacetophenone-4-Methyl Ether, is a compound with the molecular formula CHO and a molar mass of 182.17 g/mol. This compound has garnered attention due to its potential biological activities, particularly its neuroprotective properties and effects on cognitive function.

Neuroprotective Effects

This compound has been shown to exhibit significant neuroprotective activity. Research indicates that it protects HT22 cells from glutamate-induced cell death in a dose-dependent manner, with an effective concentration (EC) of approximately 10.94 μM . This protective effect is attributed to its ability to inhibit calcium ion () accumulation in these cells, which is crucial for preventing excitotoxicity—a process that can lead to neuronal injury and death.

Cognitive Enhancement

In vivo studies demonstrate that this compound can improve cognitive function. Specifically, administration of this compound at a dosage of 50 mg/kg has been shown to ameliorate spatial memory impairment induced by scopolamine, a drug commonly used to induce cognitive deficits in animal models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress within neuronal cells, the compound helps maintain cellular integrity and function .

In Vitro Studies

A series of in vitro experiments have confirmed the biological activities of this compound:

- Cell Viability Assays : The compound demonstrated a protective effect against oxidative stress-induced cell death in various cell lines.

- Mechanistic Studies : Investigations into the mechanisms revealed that the compound modulates signaling pathways associated with apoptosis and cell survival.

In Vivo Studies

In vivo studies further support the findings from in vitro experiments:

- Memory Function Tests : Animal models treated with the compound showed improved performance in memory tasks compared to controls.

- Toxicity Assessments : Toxicological evaluations indicated that the compound is relatively safe at therapeutic doses, with no significant adverse effects observed during the studies.

Data Table: Biological Activity Summary

Case Study 1: Neuroprotection in HT22 Cells

In a controlled laboratory setting, HT22 cells were exposed to glutamate to induce cell death. Treatment with varying concentrations of this compound resulted in a significant increase in cell viability compared to untreated controls. The study concluded that the compound effectively mitigates oxidative stress and excitotoxicity.

Case Study 2: Cognitive Improvement in Animal Models

In a behavioral study involving rats subjected to scopolamine-induced amnesia, those administered with 50 mg/kg of this compound exhibited marked improvements in memory retention tasks compared to placebo groups. This suggests its potential utility as a therapeutic agent for cognitive impairments.

Propiedades

IUPAC Name |

1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCONERRCKOKCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274518 | |

| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-53-2 | |

| Record name | 708-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.